

Solubility Profile of 5-Methylpyridine-3-carboxaldehyde: A Guide for Pharmaceutical Development

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Compound of Interest

Compound Name: *5-Methylnicotinaldehyde*

Cat. No.: *B033942*

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Abstract

5-Methylpyridine-3-carboxaldehyde is a pivotal intermediate in modern medicinal chemistry, serving as a versatile building block for a variety of active pharmaceutical ingredients (APIs).^[1] ^[2] Its unique structure, featuring a pyridine ring, a methyl group, and a reactive aldehyde, makes it highly valuable in the synthesis of complex molecular architectures.^[1]^[3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 5-methylpyridine-3-carboxaldehyde, outlines a robust experimental protocol for its determination, and discusses predictive models for solvent screening.

Introduction: The Chemical and Pharmaceutical Significance of 5-Methylpyridine-3-carboxaldehyde

5-Methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5, Molecular Formula: C₇H₇NO) is a substituted pyridine derivative.^[2]^[4] The pyridine scaffold is a well-established "privileged structure" in drug design, present in numerous FDA-approved drugs and natural products like vitamin B3 (niacin).^[3]^[5] The aldehyde functional group offers a reactive site for a multitude of organic transformations, making this compound a key starting material in multi-step syntheses.^[1]^[6]

Given its role in pharmaceutical synthesis, knowledge of its solubility is not merely academic; it is a critical parameter that dictates:

- Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.
- Process Scalability: Consistent and predictable solubility is essential for scaling up synthesis from the laboratory bench to industrial production.
- Purification Strategy: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.
- Formulation & Bioavailability: For APIs, solubility directly influences dissolution rates and, consequently, bioavailability.^[7]

This guide serves as a foundational resource for researchers, chemists, and formulation scientists, providing the necessary tools to effectively work with this important intermediate.

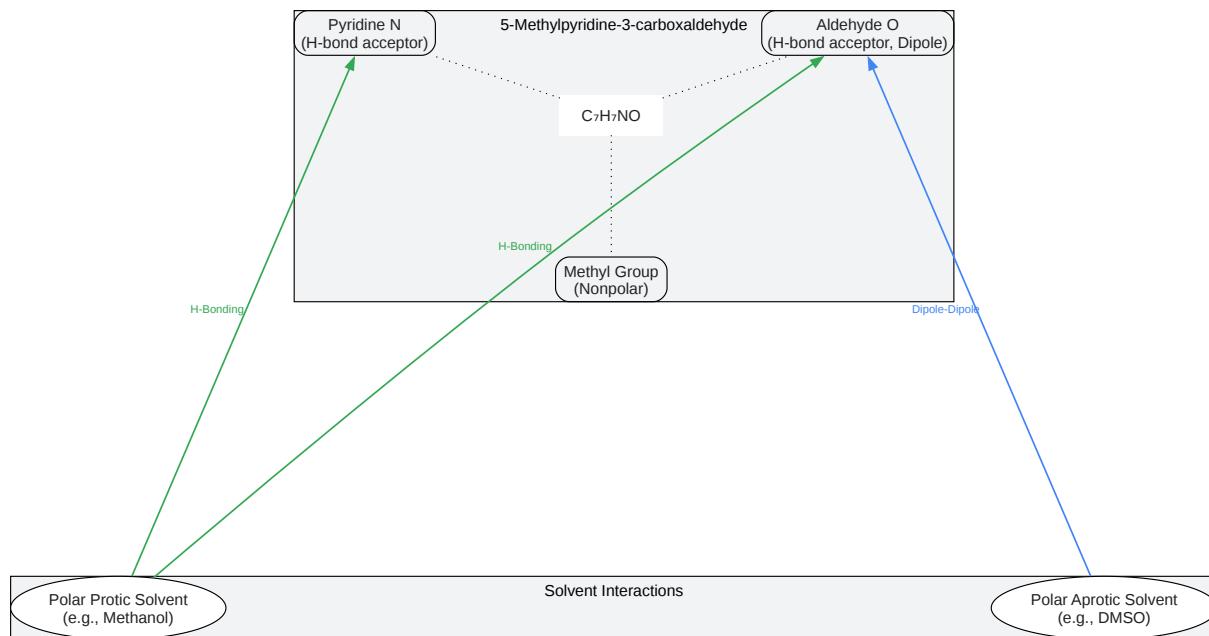
Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity.

The molecular structure of 5-methylpyridine-3-carboxaldehyde imparts a distinct polarity profile:

- Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.
- Aldehyde Group: The carbonyl (C=O) bond is highly polar, creating a significant dipole moment and acting as a primary site for dipole-dipole interactions and hydrogen bonding with protic solvents.^{[8][9]}
- Methyl Group: This is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

These features suggest that 5-methylpyridine-3-carboxaldehyde will exhibit favorable solubility in polar solvents. The diagram below illustrates the key intermolecular forces at play.



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Caption: Intermolecular forces influencing solubility.

Predicting Solubility with Thermodynamic Models

While experimental determination is the gold standard, computational models can provide rapid estimations and guide solvent selection, saving time and resources.[\[10\]](#)

- UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can predict in which solvents a compound will be highly soluble versus poorly soluble.[\[10\]](#)
- COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model uses the surface polarity of molecules to predict thermodynamic properties, including solubility, without requiring extensive experimental data.[\[10\]](#)
- Machine Learning Models: Modern approaches use machine learning algorithms trained on vast datasets of experimental solubility values to predict the solubility of new compounds.[\[11\]](#) [\[12\]](#) [\[13\]](#) These models can incorporate thermodynamic cycles and various molecular descriptors for enhanced accuracy.[\[11\]](#)

These predictive tools are invaluable during early-stage development for screening large numbers of potential solvents.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for 5-methylpyridine-3-carboxaldehyde can be predicted. This provides a practical starting point for experimental work.

Solvent Class	Example Solvents	Predicted Solubility	Justification
Polar Protic	Methanol, Ethanol, Water	High to Moderate	Capable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. Water solubility is likely moderate due to the nonpolar methyl group and aromatic ring. [8]
Polar Aprotic	DMSO, DMF, Acetonitrile	High	Strong dipole-dipole interactions with the polar carbonyl group and pyridine ring. Lack of solvent-solvent hydrogen bonding makes them excellent solvents for polar molecules.
Intermediate Polarity	Acetone, Ethyl Acetate	Moderate	Can engage in dipole-dipole interactions, but less effectively than highly polar aprotic solvents. [6]
Nonpolar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	Intermolecular forces are dominated by weak London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid. [9]

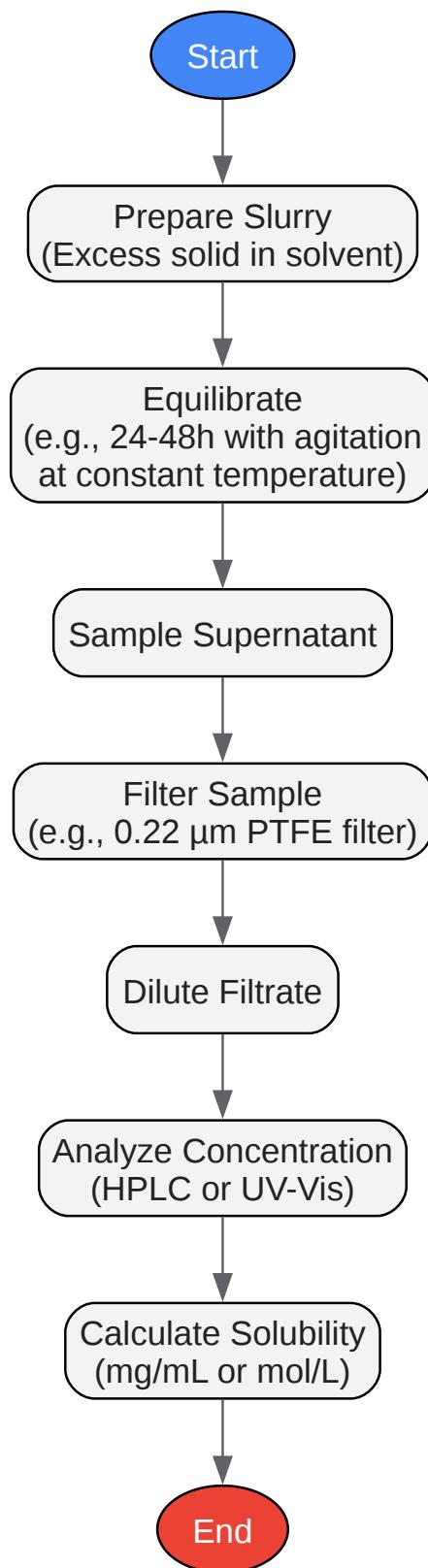
Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound. The Shake-Flask method, coupled with HPLC or UV-Vis analysis, is a reliable approach.^{[7][14]}

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a heated solution). If the resulting concentrations converge, it provides high confidence in the measured thermodynamic solubility.

Workflow Diagram



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Caption: Shake-Flask solubility determination workflow.

Step-by-Step Methodology

- Preparation of Standard Solutions & Calibration Curve:
 - Accurately prepare a stock solution of 5-methylpyridine-3-carboxaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve. The curve must have a correlation coefficient (R^2) of >0.99 for accurate quantification.[14]
- Sample Preparation (Shake-Flask Method):
 - Add an excess amount of solid 5-methylpyridine-3-carboxaldehyde to a series of vials, each containing a known volume of the test organic solvent. "Excess" means enough solid remains visible at the end of the experiment.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath (e.g., 25 °C).
 - Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.
- Sampling and Filtration:
 - Allow the vials to stand undisturbed at the equilibrium temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.

- Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.[14]
- Analysis:
 - Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to bring its concentration within the range of the calibration curve.
 - Analyze the diluted sample using the calibrated analytical method. Spectroscopic techniques like UV absorption are widely used for determining the concentration of organic compounds.[15][16]
- Calculation:
 - Using the equation from the calibration curve, determine the concentration of the diluted sample.
 - Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.
 - Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Conclusion

A comprehensive understanding of the solubility of 5-methylpyridine-3-carboxaldehyde is indispensable for its effective use in pharmaceutical research and development. This guide has provided a framework for this understanding, grounded in the principles of physical organic chemistry. By combining theoretical predictions with robust experimental protocols, researchers can efficiently select optimal solvents, streamline process development, and accelerate the journey from chemical synthesis to drug product formulation. The methodologies described herein offer a reliable pathway to generating the critical solubility data required for advancing drug discovery projects.

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